N-benzyl-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a synthetic organic compound This compound is characterized by its unique molecular structure, which includes a benzyl group, a chlorinated dimethylphenoxy moiety, and a dioxidotetrahydrothiophenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Phenoxy Intermediate: Starting with 4-chloro-3,5-dimethylphenol, it can be reacted with an appropriate acylating agent to form the phenoxy intermediate.
Introduction of the Benzyl Group: The phenoxy intermediate can then be reacted with benzyl chloride in the presence of a base to introduce the benzyl group.
Formation of the Acetamide Backbone: The benzylated phenoxy intermediate can be reacted with chloroacetyl chloride to form the acetamide backbone.
Introduction of the Dioxidotetrahydrothiophenyl Group: Finally, the acetamide intermediate can be reacted with a suitable thiophene derivative to introduce the dioxidotetrahydrothiophenyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound might be investigated for its biological activity, including potential antimicrobial or anticancer properties.
Medicine: It could serve as a lead compound for the development of new pharmaceuticals.
Industry: The compound might be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-benzyl-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide would depend on its specific application. For example, if it exhibits biological activity, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-(4-chlorophenoxy)acetamide: Lacks the dimethyl and dioxidotetrahydrothiophenyl groups.
N-benzyl-2-(3,5-dimethylphenoxy)acetamide: Lacks the chloro and dioxidotetrahydrothiophenyl groups.
N-benzyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide: Lacks the dioxidotetrahydrothiophenyl group.
Uniqueness
The presence of the dioxidotetrahydrothiophenyl group in N-benzyl-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide distinguishes it from similar compounds, potentially imparting unique chemical and biological properties.
Properties
Molecular Formula |
C21H24ClNO4S |
---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
N-benzyl-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)acetamide |
InChI |
InChI=1S/C21H24ClNO4S/c1-15-10-19(11-16(2)21(15)22)27-13-20(24)23(12-17-6-4-3-5-7-17)18-8-9-28(25,26)14-18/h3-7,10-11,18H,8-9,12-14H2,1-2H3 |
InChI Key |
ITZNNWQCSKRADZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)N(CC2=CC=CC=C2)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.